molecular formula C8H10IN3O2 B13037839 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL

1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL

Cat. No.: B13037839
M. Wt: 307.09 g/mol
InChI Key: RHLXTWYVFZBDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL is a chemical compound with the molecular formula C8H10IN3O2 and a molecular weight of 307.09 g/mol . This compound features a pyrimidine ring substituted with an iodine atom and a methoxy group, as well as an azetidine ring with a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process often employs organoboron reagents and palladium catalysts to form carbon-carbon bonds. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or azetidine derivatives.

Scientific Research Applications

1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL can be compared to other pyrimidine and azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and azetidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10IN3O2

Molecular Weight

307.09 g/mol

IUPAC Name

1-(6-iodo-2-methoxypyrimidin-4-yl)azetidin-3-ol

InChI

InChI=1S/C8H10IN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3

InChI Key

RHLXTWYVFZBDNI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)I)N2CC(C2)O

Origin of Product

United States

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